![molecular formula C22H21BrN6O3 B2941311 (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 685106-26-7](/img/no-structure.png)
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H21BrN6O3 and its molecular weight is 497.353. The purity is usually 95%.
BenchChem offers high-quality (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agents
Purine derivatives have been studied for their potential as anticancer agents due to their involvement in various metabolic processes and interactions with enzymes and receptors .
Antiviral Compounds
These compounds have shown promise in combating viral diseases, including acting as anti-herpes, anti-HIV, and anti-influenza agents .
Anti-inflammatory and Autoimmune Agents
Purine derivatives may play a role in autoimmune and anti-inflammatory therapies .
Antihyperuricemic and Anti-gout Solutions
They have been explored for their potential in treating hyperuricemia and gout by affecting metabolic pathways .
Antimicrobial and Antitubercular Compounds
Research has indicated that purine derivatives can be effective against various microbial infections, including tuberculosis .
Neuroprotective Activities
Studies suggest that purine derivatives can enhance neuroprotective activities and alleviate neurodegenerative insults, potentially leading to novel treatments for neurodegenerative diseases .
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This hydrazone is then reacted with 1,3-dimethyl-7-phenethylxanthine to form the desired product.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "hydrazine hydrate", "1,3-dimethyl-7-phenethylxanthine" ], "Reaction": [ "Step 1: Condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.", "Step 2: Reaction of the hydrazone with 1,3-dimethyl-7-phenethylxanthine to form the desired product." ] } | |
CAS番号 |
685106-26-7 |
製品名 |
(E)-8-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione |
分子式 |
C22H21BrN6O3 |
分子量 |
497.353 |
IUPAC名 |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21BrN6O3/c1-27-19-18(20(31)28(2)22(27)32)29(11-10-14-6-4-3-5-7-14)21(25-19)26-24-13-15-12-16(23)8-9-17(15)30/h3-9,12-13,30H,10-11H2,1-2H3,(H,25,26)/b24-13+ |
InChIキー |
OBQRMXVNUKLEEU-ZMOGYAJESA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。